3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile
Description
This compound is an acrylonitrile derivative featuring a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a methyl group at the 1-position. The acrylonitrile moiety is further substituted with a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the combination of electron-withdrawing groups (dichlorobenzoyl, trifluoromethyl) and the heterocyclic pyrrole core, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2O/c1-29-12-15(21(30)19-6-5-17(23)10-20(19)24)9-18(29)8-14(11-28)13-3-2-4-16(7-13)22(25,26)27/h2-10,12H,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQIGWOXCOMFLU-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile is a synthetic compound with potential applications in pharmacology and agrochemistry. Its complex structure, featuring dichlorobenzoyl and trifluoromethyl moieties, suggests diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H14Cl4N2O2
- Molecular Weight : 468.16 g/mol
- Boiling Point : 675.3 ± 55.0 °C (predicted)
- Density : 1.41 ± 0.1 g/cm³ (predicted)
- pKa : 11.97 ± 0.70 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its effects on different biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound showed effective inhibition of cancer cell proliferation through apoptosis induction in vitro. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Antimicrobial Properties
The compound's antimicrobial activity has also been explored. In one study, derivatives with similar pyrrole structures demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of DNA synthesis.
Inhibition of Enzymatic Activity
Research has shown that this compound can inhibit specific enzymes linked to cancer progression and inflammation. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway and cancer development.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer potential of the compound.
- Methodology : Human cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at doses above 10 µM, with IC50 values indicating strong potency against breast cancer cells.
- : The compound induces apoptosis via mitochondrial pathways.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition were recorded, showing substantial antibacterial activity at concentrations as low as 5 µg/mL.
- : The compound exhibits potential as a lead for developing new antibacterial agents.
The biological activities of 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in inflammatory and proliferative pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound is compared to five acrylonitrile derivatives from the evidence, focusing on substituents, molecular weight, and functional groups:
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Cores : The target compound uses a pyrrole ring, while analogs feature thiazole () or thienyl () systems. Pyrroles are less common in the evidence, suggesting distinct electronic properties (e.g., aromaticity, dipole moments) compared to thiazoles .
Halogenation : The dichlorobenzoyl and trifluoromethyl groups in the target compound enhance lipophilicity and metabolic stability, similar to dichlorophenyl in and fluorophenyl in .
Stereochemistry : Analogs like exhibit Z/E isomerism, but the target compound’s stereochemistry is unspecified in the evidence.
Physicochemical Properties
Research Implications
- Electron-Withdrawing Effects : The trifluoromethyl and dichlorobenzoyl groups in the target compound could enhance charge-transfer properties, making it a candidate for optoelectronic materials, as seen in silole-based emitters ().
- Biological Activity : Dichlorophenyl and trifluoromethyl groups are common in agrochemicals and pharmaceuticals; the target compound may share bioactivity with analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
